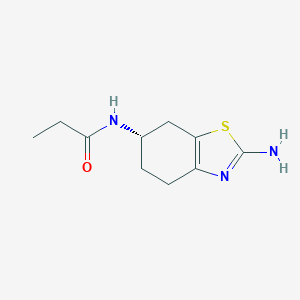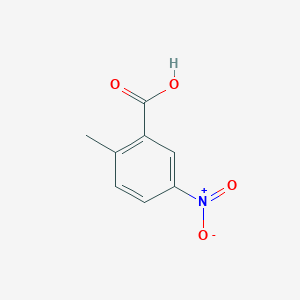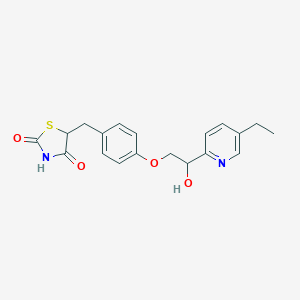
2-Bromo-3-methoxypyridine
Descripción general
Descripción
2-Bromo-3-methoxypyridine (2-Br-3-MeOP) is a heterocyclic compound that is widely used in scientific research and lab experiments. It is a versatile compound that has found a range of applications in fields such as medicinal chemistry, organic synthesis, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis of Dopamine and Serotonin Receptor Antagonists : A study by Hirokawa, Horikawa, and Kato (2000) presented an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a key component of potent dopamine D2 and D3 and serotonin-3 receptor antagonist 5-HT3 (Hirokawa, Horikawa, & Kato, 2000).
Functionalization of Pyridine Derivatives : Gray, Konopski, and Langlois (1994) found that selective bromination of 2-methoxy-6-methylpyridine allows for regioselective introduction of various electrophiles, enabling functionalization of this pyridine derivative (Gray, Konopski, & Langlois, 1994).
Gold Complexes with Potential Anticancer Activity : Gallati et al. (2020) synthesized bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes showing potential as potent anticancer agents (Gallati et al., 2020).
Synthesis of Bicyclic δ-Lactams : Sośnicki (2009) presented a method for synthesizing 5-functionalized 2-methoxypyridines and their transformation to bicyclic δ-lactams using magnesium 'Ate' complexes, with potential applications in synthesizing tetrahydroquinolines (Sośnicki, 2009).
Synthesis of Novel Antiviral Compounds : Bargar, Wilson, and Daniel (1985) presented two approaches for synthesizing novel antiviral compounds using 3,5-di-bromo-2-methoxypyridine (Bargar, Wilson, & Daniel, 1985).
Total Synthesis of Lycopodium Alkaloids : Bisai and Sarpong (2010) used methoxypyridines in the synthesis of Lycopodium alkaloid lycoposerramine R, enabling its first-ever preparation (Bisai & Sarpong, 2010).
Antibacterial Activity of Pyridine Derivatives : Bogdanowicz et al. (2013) synthesized novel 4-Pyrrolidin-3-cyanopyridine derivatives showing promising antibacterial activity against various bacteria (Bogdanowicz et al., 2013).
Mecanismo De Acción
Target of Action
2-Bromo-3-methoxypyridine is a biochemical reagent used in the preparation of triazolopyrimidine derivatives and analogs as AXL receptor tyrosine kinase function inhibitors . The primary target of this compound is the AXL receptor tyrosine kinase, a protein that plays a crucial role in cell survival, growth, and proliferation .
Mode of Action
It is known to interact with its target, the axl receptor tyrosine kinase, potentially inhibiting its function . This interaction could lead to changes in cellular signaling pathways, affecting cell growth and survival .
Biochemical Pathways
This compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of organoboron reagents with palladium (II) complexes . The compound’s role in this biochemical pathway could have downstream effects on various cellular processes.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on its interaction with the AXL receptor tyrosine kinase. By inhibiting this kinase, the compound could potentially disrupt cell signaling pathways, affecting cell growth and survival . .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other compounds, and the specific conditions of the Suzuki–Miyaura cross-coupling reaction
Safety and Hazards
2-Bromo-3-methoxypyridine is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid ingestion and inhalation . Personal protective equipment/face protection is recommended and it should be stored in a dark place, sealed in dry, at room temperature .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It is known to be used in the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction
Cellular Effects
Safety data indicates that it may cause skin irritation, serious eye damage, and may be harmful if swallowed . It may also cause respiratory irritation
Molecular Mechanism
It is known to participate in the Suzuki–Miyaura cross-coupling reaction
Propiedades
IUPAC Name |
2-bromo-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOWLYNSFYZIQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178829 | |
| Record name | 2-Bromo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24100-18-3 | |
| Record name | 2-Bromo-3-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24100-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-methoxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024100183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.820 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMO-3-METHOXYPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQN9M14S1Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of the 2-bromo-3-methoxypyridine preparation method described in the research papers compared to other potential methods?
A1: The research papers highlight several advantages of the described synthesis methods:
- Direct Bromination: The method utilizes a direct bromination approach to replace the nitro group in 2-nitro-3-methoxypyridine with a bromine atom []. This simplifies the synthesis route compared to multi-step processes.
- Mild Conditions & Control: The reactions occur under mild conditions, making them easier to control and potentially safer [, ]. This is particularly important for industrial scale-up.
- High Yield and Purity: The methods result in a high yield and purity of this compound, minimizing the need for extensive purification steps [, ].
- Cost-Effective & Safe: The overall process is cost-effective due to the simple reaction scheme and readily available starting materials. Additionally, the mild reaction conditions contribute to a safer working environment [].
Q2: Can you detail the specific steps involved in the this compound preparation method using 2-bromo-3-hydroxypyridine as an intermediate?
A2: The research describes a two-step synthesis using 2-bromo-3-hydroxypyridine as an intermediate []:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B21316.png)
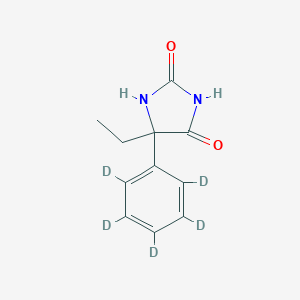
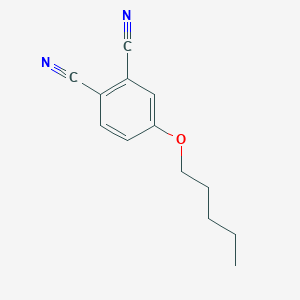
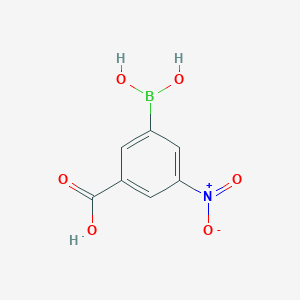


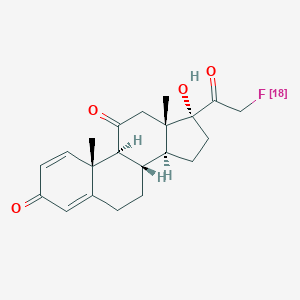
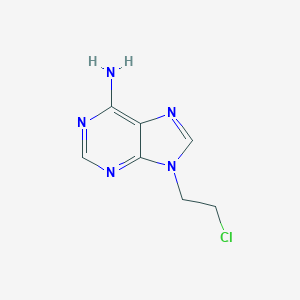
![4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine](/img/structure/B21336.png)
